2,5-Dimethoxy-4-isopropylamphetamine

Description

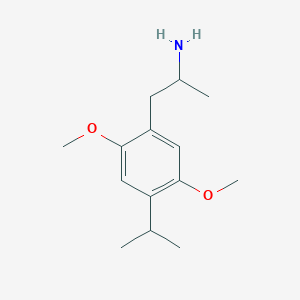

Structure

2D Structure

3D Structure

Properties

CAS No. |

42306-96-7 |

|---|---|

Molecular Formula |

C14H23NO2 |

Molecular Weight |

237.34 g/mol |

IUPAC Name |

1-(2,5-dimethoxy-4-propan-2-ylphenyl)propan-2-amine |

InChI |

InChI=1S/C14H23NO2/c1-9(2)12-8-13(16-4)11(6-10(3)15)7-14(12)17-5/h7-10H,6,15H2,1-5H3 |

InChI Key |

SPKSLAUXKHSASF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)OC)CC(C)N)OC |

Origin of Product |

United States |

Structural Classification and Molecular Analogs of 2,5 Dimethoxy 4 Isopropylamphetamine

Position within the Phenethylamine (B48288) and Amphetamine Chemical Classifications

2,5-Dimethoxy-4-isopropylamphetamine, commonly known as DOiP, is a synthetic compound that belongs to the phenethylamine and amphetamine chemical classes. wikipedia.orgiiab.me Its fundamental structure is derived from phenethylamine, a simple monoamine alkaloid. The phenethylamine framework consists of a phenyl ring connected to an amino group via a two-carbon chain.

DOiP's classification as an amphetamine stems from the presence of a methyl group (CH₃) at the alpha position of the ethyl side chain, a defining characteristic of the amphetamine subclass. nih.gov This alpha-methylation distinguishes it from its corresponding phenethylamine analog. The core structure is further modified by the presence of two methoxy (B1213986) groups (OCH₃) at the 2 and 5 positions of the phenyl ring and an isopropyl group at the 4 position, giving rise to its specific chemical name and properties. wikipedia.org The general structure of these compounds is characterized by a 2,5-dimethoxy substitution pattern on the phenyl ring. nih.gov

Comparative Analysis of DOiP with Homologous DOx Compounds

DOiP is a member of the "DOx" family, a series of substituted amphetamines where "x" denotes the substituent at the 4-position of the phenyl ring. nih.gov This family includes several well-studied homologs, each with a different alkyl or halogen group at this position. A comparative analysis of these compounds reveals significant variations in their properties based on the nature of the 4-position substituent.

The DOx series can be envisioned as originating from 2,5-dimethoxyamphetamine (B1679032) (2,5-DMA), with the introduction of various substituents at the 4-position enhancing its potency. nih.gov For instance, the addition of a methyl group to form 2,5-dimethoxy-4-methylamphetamine (DOM) increases its activity by more than an order of magnitude compared to 2,5-DMA. nih.gov Further homologation to ethyl (DOET) and n-propyl (DOPR) groups generally maintains or increases potency. nih.gov

However, as the alkyl chain length increases to butyl (DOBU) or becomes branched as in the isopropyl group of DOiP, a decrease in potency is observed. wikipedia.orgnih.gov Rodent drug discrimination studies have shown that DOiP is several-fold less potent than DOM, DOET, and DOPR, though its potency is comparable to that of DOBU. wikipedia.org The alternative structural isomer with an n-propyl group, DOPR, is noted to be approximately ten times more potent than DOiP. iiab.me

Below is a comparative table of DOiP and its common homologs:

| Compound | Full Chemical Name | 4-Position Substituent (X) |

| DOM | 2,5-Dimethoxy-4-methylamphetamine | Methyl (-CH₃) |

| DOET | 2,5-Dimethoxy-4-ethylamphetamine | Ethyl (-CH₂CH₃) |

| DOPR | 2,5-Dimethoxy-4-propylamphetamine (B12754582) | n-Propyl (-CH₂CH₂CH₃) |

| DOiP | This compound | Isopropyl (-CH(CH₃)₂) |

| DOBU | 2,5-Dimethoxy-4-butylamphetamine | n-Butyl (-CH₂CH₂CH₂CH₃) |

| DOI | 2,5-Dimethoxy-4-iodoamphetamine | Iodine (-I) |

Significance of 4-Position Substituents in Structure-Activity Relationships across DOx Family

The substituent at the 4-position of the 2,5-dimethoxyphenyl-isopropylamine backbone is a critical determinant of the pharmacological activity within the DOx family. nih.govnih.gov Structure-activity relationship (SAR) studies have demonstrated that the size, lipophilicity, and electronic character of this substituent significantly influence the compound's interaction with its biological targets, primarily the serotonin (B10506) 5-HT₂ receptors. nih.govacs.org

For small alkyl substituents, there is a general trend where potency increases from methyl (DOM) to ethyl (DOET) and n-propyl (DOPR). nih.gov This suggests that a certain degree of lipophilicity and size at the 4-position is favorable for activity. However, this trend reverses with further increases in chain length, as seen with n-butyl (DOBU), or with the introduction of branching, as in the isopropyl group of DOiP. wikipedia.orgnih.gov This indicates that excessive steric bulk at this position may hinder optimal receptor binding. nih.gov For example, while increasing the 4-alkoxy substituent in a related series of amphetamines generally led to increased affinities, the 4-isopropyloxy substituent was an exception, possibly due to unfavorable steric bulk. nih.gov

In addition to alkyl groups, halogen substituents at the 4-position also confer high potency. nih.gov Compounds like 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI) are among the most potent members of the DOx family. nih.gov The order of potency for halogenated DOx compounds is generally DOB > DOI ≅ DOC (chloro) > DOF (fluoro). nih.govacs.org

Research indicates that while the lipophilic and electronic characteristics of the 4-position substituent can account for 5-HT₂ receptor affinity, affinity does not always equate to agonist action. nih.govacs.org Some high-affinity DOx analogs with sterically large or extended 4-position substituents, such as n-hexyl or benzyl groups, have been found to act as antagonists rather than agonists. nih.gov This suggests there is an optimal size or "sweet spot" for the 4-position substituent to elicit agonist effects, with compounds like DOI, DOB, DOET, and DOPR falling within this optimal range. nih.gov

Pharmacological Mechanisms and Receptor Interactions of 2,5 Dimethoxy 4 Isopropylamphetamine

Serotonergic Receptor Agonism

The hallmark of the DOx class of compounds is their potent agonist activity at serotonin (B10506) 5-HT2 receptors. This interaction is believed to be the foundation of their psychedelic effects.

Affinity and Selectivity Profiles at 5-HT2A and 5-HT2C Subtypes

While specific binding affinity (Ki) values for 2,5-Dimethoxy-4-isopropylamphetamine at the 5-HT2A and 5-HT2C receptors are not extensively documented in publicly available research, the structure-activity relationships within the DOx series provide a predictive framework. Research on analogous compounds, such as 2,5-dimethoxy-4-bromoamphetamine (DOB) and 2,5-dimethoxy-4-iodoamphetamine (DOI), demonstrates high affinity for both 5-HT2A and 5-HT2C receptors. Generally, these compounds exhibit only modest selectivity between the 5-HT2A and 5-HT2C subtypes, a characteristic attributed to the high degree of sequence homology in the ligand-binding sites of these receptors. The affinity of DOx compounds for these receptors is influenced by the nature of the substituent at the 4-position of the phenyl ring; lipophilicity at this position is correlated with 5-HT2A receptor affinity.

Exploration of Functional Agonism and Signaling Pathways (e.g., Gq, G11, β-arrestin2)

Agonist activation of the 5-HT2A receptor by psychedelic compounds initiates intracellular signaling cascades primarily through the Gq/G11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C, respectively, leading to a cascade of downstream cellular effects.

Comparative Receptor Pharmacology with Non-hallucinogenic and Potent Psychedelic Analogs

The diverse range of subjective effects produced by different DOx compounds, despite their structural similarities, highlights the subtleties of their receptor interactions.

Relative Potency and Efficacy Differences across DOx Series

The potency and efficacy of DOx compounds can vary significantly based on the substituent at the 4-position. For instance, compounds like DOB and DOI are known to be highly potent psychedelics. The substitution of smaller alkyl groups, such as ethyl in DOET and propyl in DOPR, can produce effects of equal or even greater potency than the parent compound, DOM (2,5-dimethoxy-4-methylamphetamine). However, further increasing the size of the alkyl chain, for example to a butyl group (DOBU), leads to a decrease in potency. The isopropyl group of DOIP, being a branched-chain alkyl group, may introduce steric hindrance that could affect its binding affinity and functional activity compared to its straight-chain analog, DOPR (2,5-dimethoxy-4-propylamphetamine).

Comparative Receptor Affinity of Select DOx Compounds

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|

| DOET | 12 | 108 |

| DOI | Data varies by study | Data varies by study |

| DOB | Data varies by study | Data varies by study |

Evaluation of Monoamine Transporter Engagement

Research into the direct interaction of this compound (DOiP) with monoamine transporters—specifically the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET)—is limited in the available scientific literature. The primary pharmacological activity of the broader class of 4-substituted-2,5-dimethoxyamphetamines (DOx compounds) is predominantly attributed to their potent agonist activity at serotonin 5-HT2A receptors.

Unlike typical amphetamines, which often act as releasing agents or reuptake inhibitors at monoamine transporters, many compounds in the DOx series, such as 2,5-dimethoxy-4-ethylamphetamine (DOET) and 2,5-dimethoxy-4-methylamphetamine (DOM), have been shown to be inactive as monoamine releasing agents or reuptake inhibitors. This suggests that their psychedelic effects are not primarily mediated by the elevation of synaptic concentrations of serotonin, dopamine, or norepinephrine through direct action on their respective transporters.

A single, unverified data point suggests a binding affinity (Kᵢ) of 95 nM for this compound at the dopamine transporter (DAT). However, the primary source for this finding is not specified, and it should be interpreted with caution in the absence of corroborating research. There is a notable lack of published data regarding its affinity for the serotonin (SERT) and norepinephrine (NET) transporters.

Given the current state of research, it is generally understood that the pharmacological profile of this compound is dominated by its effects on serotonin receptors rather than significant engagement with monoamine transporters. Further in vitro studies are necessary to definitively characterize its interaction profile at SERT, DAT, and NET.

Interactive Data Table: Monoamine Transporter Affinity of this compound

| Transporter | Binding Affinity (Kᵢ) | Data Source |

| Serotonin Transporter (SERT) | Data not available | N/A |

| Dopamine Transporter (DAT) | 95 nM (unverified) | N/A |

| Norepinephrine Transporter (NET) | Data not available | N/A |

Preclinical Behavioral and Neurobiological Research Models for 2,5 Dimethoxy 4 Isopropylamphetamine Analogs

Assessment of Psychedelic-Like Behavioral Effects in Rodents

Preclinical rodent models are essential for investigating the behavioral and neurobiological effects of 2,5-Dimethoxy-4-isopropylamphetamine (DOIP) and its analogs. These models provide valuable insights into the mechanisms underlying their psychedelic-like properties.

The head-twitch response (HTR) in rodents is a rapid, involuntary head movement that has become a widely accepted behavioral proxy for hallucinogenic potential in humans. nih.govresearchgate.net This response is a reliable and predictive model for the in vivo activity of serotonergic compounds, particularly those acting on the serotonin (B10506) 2A (5-HT2A) receptor. nih.govresearchgate.netescholarship.org The induction of HTR is primarily mediated by the activation of 5-HT2A receptors, and the potency of a compound to elicit HTR often correlates with its psychedelic activity in humans. nih.govnih.gov

Research has demonstrated that various analogs of DOIP induce the HTR in a dose-dependent manner. For instance, the well-studied analog 2,5-dimethoxy-4-iodoamphetamine (DOI) is a potent elicitor of the HTR. nih.govnih.gov Studies often reveal a biphasic, or bell-shaped, dose-response curve for HTR, where the frequency of head twitches increases with the dose up to a certain point, after which higher doses may lead to a decrease in the response. escholarship.orgnih.gov This descending limb of the dose-response curve is hypothesized to be due to the engagement of other receptor systems, such as the 5-HT2C receptor, which can have an inhibitory effect on the HTR. nih.gov

The HTR model is crucial for the structure-activity relationship (SAR) studies of DOIP analogs. By systematically modifying the chemical structure of these compounds and observing the corresponding changes in HTR induction, researchers can determine which molecular features are critical for 5-HT2A receptor agonism and psychedelic-like activity. escholarship.org For example, modifications to the 4-position of the phenyl ring have been shown to significantly alter the potency and efficacy of these compounds in inducing the HTR.

| Compound | Description | Key Finding in HTR Assay | Reference |

|---|---|---|---|

| 2,5-dimethoxy-4-iodoamphetamine (DOI) | A well-studied psychedelic amphetamine and a potent 5-HT2A/2C receptor agonist. | Induces a robust, dose-dependent HTR, which is blocked by 5-HT2A antagonists. Exhibits a biphasic dose-response curve. | nih.govnih.gov |

| 2,5-dimethoxy-4-propylamphetamine (B12754582) (DOPR) | A psychedelic phenethylamine (B48288) compound and 5-HT2A receptor agonist. | Induces significant HTR at doses of 0.1 mg/kg and higher in mice. | nih.gov |

| ALEPH (2,5-dimethoxy-4-methylthioamphetamine) | A 4-thio-substituted phenylalkylamine. | Induces the HTR in mice with an ED50 of 0.80 mg/kg. | escholarship.org |

The serotonergic system plays a complex and multifaceted role in the regulation of locomotor activity. frontiersin.orgnih.gov DOIP and its analogs, as potent serotonergic agents, can significantly modulate locomotor behavior in rodents. The effects on locomotion are highly dependent on the specific compound, the dose administered, and the experimental context. These effects are primarily mediated through the interaction with various serotonin receptor subtypes, including 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org

Drug Discrimination Paradigms for Evaluating Subjective-Like States

Drug discrimination is a powerful behavioral paradigm used to assess the interoceptive (subjective) effects of psychoactive compounds in animals. wikipedia.orgnih.gov In this procedure, an animal is trained to recognize the internal state produced by a specific drug and to make a differential response to receive a reward. nih.govlabcorp.com For example, a rat might be trained to press one lever after receiving an injection of a known psychedelic, such as DOI, and a different lever after receiving a saline injection. wikipedia.org

Once the animal has learned to reliably discriminate between the drug and vehicle, researchers can administer novel compounds to see if they "generalize" to the training drug, meaning the animal treats the new compound as if it were the training drug. nih.gov Full generalization suggests that the test compound produces subjective effects similar to the training drug. meliordiscovery.com This paradigm is instrumental in determining whether novel DOIP analogs produce psychedelic-like subjective effects.

Studies have shown that the discriminative stimulus effects of psychedelic amphetamines like DOI are primarily mediated by the 5-HT2A receptor. wikipedia.org When a 5-HT2A receptor antagonist is administered before the training drug, it typically blocks the animal's ability to recognize the drug's subjective effects. This makes drug discrimination an invaluable tool for elucidating the specific receptor mechanisms underlying the subjective experiences produced by DOIP and its analogs.

Investigation of Motivational and Cognitive Neuroadaptations

Beyond the acute psychedelic-like effects, research is increasingly focused on the potential of DOIP analogs to induce lasting neuroadaptations that may have therapeutic implications. Preclinical models are being employed to investigate their effects on motivation and cognitive function.

Effort-based decision-making is often assessed using operant conditioning tasks, such as the progressive ratio breakpoint task. nih.govnih.gov In this assay, an animal is required to perform an increasing number of responses (e.g., lever presses) to receive each subsequent reward. biorxiv.orgmed-associates.com The "breakpoint" is the highest number of responses the animal is willing to make before it stops responding, and it is considered a measure of the motivational value of the reinforcer. nih.govnih.gov

A recent study investigated the effects of the DOIP analog, 2,5-dimethoxy-4-propylamphetamine (DOPR), on effortful motivation in mice using the progressive ratio breakpoint task. nih.gov The findings indicated that low doses of DOPR significantly increased the breakpoint in mice with low baseline performance, suggesting an enhancement of motivation. nih.gov This effect was observed at doses below the threshold required to induce significant head-twitch responses, indicating that the motivational effects may be separable from the psychedelic-like effects. nih.gov

| Group | Dose of DOPR (mg/kg) | Effect on PRBT Performance | Reference |

|---|---|---|---|

| Low-performing mice | 0.0106 | Significant improvement in performance | nih.gov |

| High-performing mice | 0.0106 | No significant effect | nih.gov |

Cognitive flexibility, the ability to adapt behavior in response to changing environmental contingencies, is a critical aspect of executive function. nih.govfrontiersin.org Reversal learning tasks are commonly used to assess this cognitive domain in rodents. nih.govnih.govresearchgate.net In a typical reversal learning paradigm, an animal first learns to associate a particular stimulus or action with a reward. Once this association is learned, the contingencies are reversed, and the animal must learn to inhibit the previously learned response and adopt a new one to continue receiving rewards. nih.gov

Research has explored the effects of the DOIP analog, (±)-DOI, on cognitive flexibility using a probabilistic reversal learning task in mice. nih.gov The study found that a single administration of DOI had lasting effects on cognitive flexibility, observed a week after treatment. Specifically, DOI-treated mice showed an improved rate of adaptation to a novel reversal in the task structure. nih.gov Interestingly, these mice adopted a novel learning strategy of learning from reward omissions, which was not observed in the control group. nih.gov These findings suggest that DOIP analogs may induce neuroplastic changes that enhance cognitive flexibility and promote novel learning strategies.

Neuroplasticity and Structural Brain Changes in Preclinical Studies (e.g., Voxel-Based Morphometry via Ex Vivo MRI)

Preclinical research into the effects of this compound (DOiPr) analogs on brain structure has begun to uncover significant findings related to neuroplasticity. Studies utilizing advanced neuroimaging techniques, such as ex vivo magnetic resonance imaging (MRI), have provided evidence of structural changes in the brain following the administration of these compounds in animal models. These investigations are crucial for understanding the neurobiological underpinnings of the behavioral effects associated with this class of psychedelic compounds.

One key study investigated the impact of a single dose of the related analog 2,5-dimethoxy-4-iodoamphetamine ((±)-DOI) on the brain structure of young adult mice. nih.gov Using high-resolution ex vivo MRI, researchers were able to detect volumetric changes in various brain regions one day after administration. This approach allows for a detailed, three-dimensional analysis of brain morphology, offering insights into how these substances may remodel neural circuits.

The findings from this research indicated a notable increase in the volume of several sensory and association areas of the brain. nih.gov This suggests that even a single exposure to a DOiPr analog can induce rapid and measurable structural plasticity. While the precise mechanisms are still under investigation, these changes are thought to be related to the known effects of serotonergic psychedelics on promoting the growth of new synapses and altering dendritic spine density. nih.govnih.gov

The table below summarizes the significant volumetric changes observed in the brains of mice one day after the administration of (±)-DOI, as identified through ex vivo MRI.

| Brain Region | Volumetric Change | Significance |

| Sensory Areas | Increased | p < 0.05 |

| Association Areas | Increased | p < 0.05 |

These structural alterations at the macroscopic level are consistent with findings at the cellular level that suggest psychedelics can promote neuroplastic processes. nih.gov The observed volumetric increases may reflect a variety of underlying changes, including increases in dendritic arborization, synaptogenesis, or even glial cell proliferation. It is hypothesized that these structural modifications could create a neurobiological environment that is more amenable to learning and cognitive flexibility. nih.gov

Further research is necessary to fully elucidate the long-term persistence of these structural brain changes and their direct correlation with behavioral outcomes. However, the use of ex vivo MRI and voxel-based morphometry in preclinical models represents a significant step forward in mapping the neuroplastic effects of this compound and its analogs.

Analytical and Forensic Methodologies for 2,5 Dimethoxy 4 Isopropylamphetamine in Research Settings

Chromatographic and Spectrometric Techniques for Characterization

Chromatography coupled with mass spectrometry is a cornerstone in the analysis of designer drugs. nih.govfda.gov.tw These hyphenated techniques provide both separation of complex mixtures and specific identification based on mass-to-charge ratios and fragmentation patterns, offering high levels of sensitivity and selectivity required for forensic applications. fda.gov.tw

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized method for the identification of volatile and thermally stable compounds like substituted amphetamines. nih.gov In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be compared against spectral libraries for identification.

For many phenethylamines, derivatization may be employed to improve chromatographic behavior and produce characteristic mass spectra. However, underivatized analysis is also common. scispace.com The mass spectra of compounds in the DOx series often show characteristic fragmentation patterns that allow for their identification and differentiation from other related substances. wvu.edu

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm | swgdrug.org |

| Carrier Gas | Helium at 1 mL/min | wvu.eduswgdrug.org |

| Injector Temperature | 250°C - 280°C | wvu.eduswgdrug.org |

| Oven Program | Initial temp 100-150°C, ramped to 280-295°C | wvu.edu |

| MS Scan Range | 34-550 amu | swgdrug.org |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

For compounds that are thermally labile or non-volatile, and for analyses requiring higher sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. fda.gov.tw This technique is particularly advantageous for analyzing biological matrices like blood and urine, where compounds are often present at very low concentrations. fda.gov.twnih.gov LC-MS/MS offers superiority in sensitivity and selectivity compared to GC-MS for many applications. fda.gov.tw

The process involves separating the sample in the liquid phase followed by ionization, commonly using electrospray ionization (ESI). In a tandem mass spectrometer, a specific precursor ion for the target analyte is selected, fragmented, and then one or more specific product ions are monitored. This multiple reaction monitoring (MRM) mode significantly reduces background noise and enhances specificity, allowing for reliable detection and quantification at trace levels. fda.gov.tw

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Phenyl-Hexyl column (e.g., Phenomenex Kinetex®) | fda.gov.tw |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol | fda.gov.tw |

| Flow Rate | 0.3 mL/min | fda.gov.tw |

| Ionization Mode | Electrospray Ionization (ESI), Positive | swgdrug.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov.tw |

Capillary Electrophoresis (CE) for Separation and Detection

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This method has been successfully applied to the simultaneous determination of various substituted amphetamines. nih.govnih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption.

In the context of amphetamine analysis, CE can be coupled with various detectors, including diode array detectors (DAD) to obtain UV spectral data for preliminary identification. nih.govnih.gov Furthermore, the use of chiral selectors, such as cyclodextrins, in the buffer system allows for the separation of enantiomers, which is critical as different stereoisomers of psychoactive substances can exhibit varied physiological effects. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Buffer | 200 mM Phosphate Buffer (pH 2.8) | nih.gov |

| Chiral Selector | 20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) | nih.gov |

| Detection | Diode Array Detector (DAD) for UV-spectral data | nih.gov |

| Application | Simultaneous separation of amphetamine and piperazine (B1678402) compounds | nih.gov |

Advanced Spectroscopic Characterization Techniques (e.g., IR, UV)

Spectroscopic techniques provide valuable information about the chemical structure of a molecule. Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are frequently used as complementary techniques for the characterization of new psychoactive substances.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. zenodo.org This absorption is related to the electronic transitions within the molecule. While UV-Vis spectra are often not specific enough for unambiguous identification on their own, they are useful for quantification and as a preliminary screening tool. zenodo.orgresearchgate.net Aromatic compounds like phenethylamines exhibit characteristic absorbance maxima that can aid in their classification. nih.gov

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum provides a unique fingerprint of a molecule's functional groups. Vapor phase IR spectroscopy, particularly when coupled with gas chromatography (GC-IR), is a powerful tool for distinguishing between positional isomers of substituted phenethylamines, which may produce very similar mass spectra. researchgate.netojp.gov This technique provides direct confirmatory data for the specific identification of regioisomers. researchgate.net

| Technique | Principle | Application in DOIP Analysis | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorption of UV-Vis light due to electronic transitions. | Preliminary identification and quantification based on absorbance maxima of the aromatic ring system. | nih.govzenodo.org |

| Infrared (IR) Spectroscopy | Measures absorption of IR radiation, causing molecular vibrations of functional groups. | Provides structural information and is highly effective for differentiating between positional isomers that may be indistinguishable by MS alone. | researchgate.netojp.gov |

Development of Reference Standards and Databases for Research and Forensic Applications

The accurate identification of NPS like DOIP in forensic laboratories relies heavily on the availability of high-quality analytical data and certified reference materials. lgcstandards.com As clandestine chemists continuously alter chemical structures to evade legislation, forensic laboratories require up-to-date resources to keep pace. forensicmag.comwiley.com

Reference Standards Certified reference standards are essential for confirming the identity of an unknown substance and for the validation of analytical methods. lgcstandards.com Organizations produce and distribute reference materials for a wide range of controlled substances, including many substituted amphetamines, which are used to verify retention times, fragmentation patterns, and spectral data.

Spectral Databases Comprehensive spectral databases are a critical asset for the rapid identification of illicit substances. wiley.com Mass spectral libraries are routinely used to compare the fragmentation pattern of an unknown compound with those of known substances. Several commercial and government-supported databases are available and are updated annually to include data on the latest NPS. forensicmag.comwiley.com For example, the Mass Spectra of Designer Drugs database from Wiley and libraries curated by organizations like the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) are indispensable resources for forensic chemists. wiley.comacs.org These databases contain thousands of mass spectra, along with detailed chemical information, which are compatible with most major mass spectrometry data systems. wiley.com

Emerging Research Perspectives and Methodological Advancements for 2,5 Dimethoxy 4 Isopropylamphetamine

Untapped Areas in Metabolic Pathway Elucidation

The biotransformation of 2,5-Dimethoxy-4-isopropylamphetamine (DOiP) represents a significant knowledge gap in its pharmacological profile. While no specific metabolic studies on DOiP have been published, research on analogous 2,5-dimethoxy-substituted amphetamines provides a predictive framework for its likely metabolic fate. The primary metabolic routes for this class of compounds involve O-demethylation at the 2- or 5-position methoxy (B1213986) groups, hydroxylation of the alkyl side chain, and deamination. nih.govresearchgate.net

Studies on related compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM) and 2,5-dimethoxy-4-bromoamphetamine (DOB) have identified the cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoenzyme, as a key player in their metabolism. nih.govresearchgate.net For instance, CYP2D6 is solely responsible for the formation of hydroxy-DOM, the main metabolite of DOM. researchgate.net Given the structural similarity, it is highly probable that CYP2D6 is also centrally involved in the metabolism of DOiP. However, the influence of the isopropyl group at the 4-position on the rate and preference of metabolic pathways is unknown.

Untapped research areas include:

Identification of Metabolites: Comprehensive in vitro studies using human liver microsomes and hepatocytes, followed by in vivo studies in animal models, are necessary to identify the major and minor metabolites of DOiP.

CYP Isoenzyme Profiling: Pinpointing the specific CYP450 isoenzymes responsible for DOiP's metabolism is crucial for predicting potential drug-drug interactions. While CYP2D6 is a primary candidate, the involvement of other isoenzymes cannot be ruled out. nih.gov

Pharmacogenetics: The gene for CYP2D6 is highly polymorphic, leading to significant inter-individual variations in enzyme activity. Research into how "poor," "intermediate," "extensive," and "ultrarapid" metabolizer phenotypes affect the pharmacokinetics and pharmacodynamics of DOiP is a critical area for future investigation.

Phase II Conjugation: Elucidation of the subsequent Phase II metabolic pathways, such as glucuronidation and sulfation of the primary metabolites, is needed for a complete understanding of its clearance.

A comparative look at the metabolism of related compounds underscores the likely pathways for DOiP.

| Compound | Primary Metabolic Pathways | Key Enzymes | Reference |

| DOM (2,5-dimethoxy-4-methylamphetamine) | Hydroxylation of the 4-methyl group, O-demethylation | CYP2D6 | researchgate.net |

| DOB (2,5-dimethoxy-4-bromoamphetamine) | O-demethylation, Oxidative deamination | Not specified | nih.gov |

| 2C-B (4-bromo-2,5-dimethoxyphenethylamine) | Oxidative deamination, Demethylation | Not specified | researchgate.net |

Integration of In Silico Approaches for Predictive Pharmacology

Given the sparse empirical data on this compound (DOiP), in silico computational methods offer a powerful, low-cost, and rapid approach to predict its pharmacological characteristics. mdpi.com These techniques can guide future in vitro and in vivo research by generating testable hypotheses about the compound's behavior.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be employed to predict the binding affinity of DOiP at various receptors, particularly the serotonin (B10506) 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C), which are the primary targets for psychedelic phenethylamines. frontiersin.org By analyzing the physicochemical properties of the isopropyl group in comparison to the methyl (DOM), ethyl (DOET), or propyl (DOPR) groups of its analogs, QSAR can estimate DOiP's potency and selectivity. nih.gov

Molecular Docking: This technique can simulate the interaction between DOiP and the three-dimensional structure of its target receptors. Docking studies can provide insights into the specific binding orientation and key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) within the receptor's binding pocket, helping to explain its agonist activity.

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of DOiP in the body. mdpi.com By integrating data on its physicochemical properties (e.g., lipophilicity, pKa) with physiological data, these models can predict its pharmacokinetic profile in different species, including humans, and explore the potential impact of factors like genetic polymorphisms in metabolic enzymes. mdpi.com

These computational tools can accelerate the characterization of DOiP, prioritizing experimental resources and providing a mechanistic framework for understanding its pharmacological profile long before extensive clinical data becomes available. mdpi.com

Novel Preclinical Models for Complex Behavioral Phenotypes

The characterization of the behavioral effects of this compound (DOiP) requires sophisticated preclinical models capable of assessing complex phenotypes beyond simple locomotor activity. While DOiP itself has not been extensively tested, a range of behavioral assays have been validated for its structural analogs, which could be readily adapted.

Rodent Models: The primary preclinical model for assessing the psychedelic potential of 5-HT2A receptor agonists is the head-twitch response (HTR) in mice and rats. nih.govcapes.gov.brnih.gov This rapid, involuntary head movement is considered a reliable behavioral proxy for 5-HT2A receptor activation. The potency and efficacy of DOiP in inducing HTR would be a foundational step in its characterization.

More complex behaviors can be assessed using assays such as:

Progressive Ratio Breakpoint Task (PRBT): This task measures motivation and effortful behavior. Recent research on the analog 2,5-dimethoxy-4-propylamphetamine (B12754582) (DOPR) has shown that low doses can increase effortful motivation in mice, suggesting a potential therapeutic application for amotivational states. nih.gov Assessing DOiP in this model could reveal similar properties.

Drug Discrimination: In this paradigm, animals are trained to distinguish between the subjective effects of a drug and a placebo. Rodent studies have shown that DOiP substitutes for DOM, indicating similar subjective effects, though with lower potency than other analogs like DOM and DOPR. wikipedia.org

| Behavioral Assay | Phenotype Measured | Relevant Analogs Studied | Reference |

| Head-Twitch Response (HTR) | 5-HT2A Receptor Activation | DOM, DOPR | nih.govnih.gov |

| Open-Field Locomotion | General Activity, Exploratory Behavior | DOM | nih.govcapes.gov.br |

| Progressive Ratio Breakpoint Task (PRBT) | Effortful Motivation | DOPR | nih.gov |

| Drug Discrimination | Subjective Effects | DOM | wikipedia.org |

Emerging Invertebrate Models: Recent research has highlighted the utility of genetically tractable invertebrate models for studying psychedelics. The nematode Caenorhabditis elegans offers a cost-effective, high-throughput alternative to rodent models. nih.gov Studies on the analog 2,5-dimethoxy-4-iodoamphetamine (DOI) in C. elegans found that the drug strongly inhibited feeding behavior, an effect that was surprisingly independent of serotonin receptors, suggesting novel mechanisms of action. nih.govresearchgate.net Applying this model to DOiP could rapidly screen for novel biological activities and uncover pathways that may be conserved in mammals. This approach allows for powerful genetic and molecular dissection of drug action that is more challenging in rodent models. nih.gov

Challenges and Opportunities in the Synthesis of Novel Analogs for Research

The synthesis of novel analogs based on the this compound (DOiP) scaffold presents both challenges and significant opportunities for creating more refined pharmacological tools. The primary goal is to design molecules with optimized properties, such as enhanced receptor selectivity or altered metabolic stability, to better probe the function of the serotonergic system. nih.gov

Challenges:

Achieving Receptor Selectivity: A major challenge is designing analogs that are highly selective for a single receptor subtype (e.g., 5-HT2A over 5-HT2C or 5-HT1A). frontiersin.org Many phenethylamines exhibit broad receptor binding profiles, which can confound the interpretation of research findings. Achieving this selectivity often requires a delicate balance of structural modifications that can be difficult to predict. nih.gov

Predicting Functional Activity: Modifying the chemical structure can unpredictably alter a compound's functional activity, changing it from a full agonist to a partial agonist or even an antagonist. This requires extensive in vitro screening for each new analog.

Synthetic Complexity: While the core synthesis of DOx compounds is well-documented, the introduction of more complex or unusual functional groups to create novel analogs can require multi-step, low-yield synthetic routes, making the production of research quantities difficult and expensive. ojp.gov

Opportunities:

Q & A

Q. How can researchers analytically distinguish 2,5-Dimethoxy-4-isopropylamphetamine from structurally similar phenethylamines in biological matrices?

Methodological Answer:

- Chromatographic Separation: Use ultra-high-performance liquid chromatography (UHPLC) with a C18 column and gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to resolve positional isomers and substituent variations. Retention time differences are critical for initial identification .

- Mass Spectrometry: Employ tandem mass spectrometry (LC-MS/MS or GC-MS/MS) with targeted precursor-to-product ion transitions. For example, monitor fragment ions specific to the isopropyl group (e.g., m/z 149 for isopropyl cleavage) to differentiate from methyl or halogenated analogs .

- Reference Standards: Cross-validate against certified reference materials (CRMs) for retention time and spectral matching. Use deuterated internal standards (e.g., this compound-d₃) to minimize matrix interference .

Q. What are the critical parameters for synthesizing high-purity this compound for pharmacological studies?

Methodological Answer:

- Reaction Optimization: Use reductive amination of 2,5-dimethoxy-4-isopropylpropiophenone with ammonium acetate and sodium cyanoborohydride in methanol. Monitor pH (6.5–7.0) to minimize side products .

- Purification: Perform flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC with UV detection (λ = 254 nm) .

- Analytical Validation: Confirm structural integrity using ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.75 ppm, isopropyl doublet at δ 1.25 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How to design experiments to assess the serotonin receptor binding affinity of this compound compared to other substituted amphetamines?

Methodological Answer:

- Radioligand Displacement Assays: Use HEK-293 cells expressing human 5-HT₂A receptors. Incubate with [³H]ketanserin and varying concentrations of the compound. Calculate IC₅₀ values and compare to DOI or DOC analogs .

- Functional Assays: Measure intracellular calcium flux (Fluo-4 dye) or IP₁ accumulation (ELISA) to assess agonist efficacy. Normalize responses to 5-HT (100% efficacy control) .

- Structural Analysis: Perform molecular docking simulations (e.g., AutoDock Vina) to evaluate substituent effects on receptor binding. Focus on the isopropyl group’s steric interactions with transmembrane helices .

Q. What strategies resolve contradictions in reported toxicity data of this compound across in vivo models?

Methodological Answer:

- Dose Standardization: Use allometric scaling to harmonize doses (mg/kg) across species (e.g., mice vs. rats). Account for metabolic differences via hepatic microsome assays .

- Metabolic Profiling: Quantify major metabolites (e.g., O-demethylated or hydroxylated derivatives) in plasma via LC-HRMS. Correlate metabolite levels with observed toxicity (e.g., hyperthermia, seizures) .

- Species-Specific Receptors: Compare receptor isoform expression (e.g., 5-HT₂A vs. 5-HT₂C) in target tissues using qPCR or Western blotting to explain differential responses .

Q. How to optimize extraction protocols for detecting this compound in alternative biological matrices (e.g., hair, saliva)?

Methodological Answer:

- Hair Analysis: Digest 20 mg of hair in 1M NaOH (60°C, 1 hr), neutralize with HCl, and extract via solid-phase extraction (SPE; mixed-mode cationic cartridges). Elute with 2% ammonium hydroxide in dichloromethane/isopropanol .

- Saliva Protocols: Use protein precipitation (acetonitrile, 2:1 v/v) followed by phospholipid removal cartridges. Adjust pH to 9.0 with ammonium bicarbonate to enhance recovery of the free base .

- Matrix Effects: Quantify ion suppression/enhancement via post-column infusion. Normalize using matrix-matched calibration curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.